Nimustine hydrochloride

Vue d'ensemble

Description

Le chlorure de nimustine est un composé de la famille des nitrosourées qui présente une activité antinéoplasique (anticancéreuse) significative. Il est principalement utilisé dans le traitement de divers cancers, notamment les tumeurs cérébrales, le cancer du poumon, les cancers gastro-intestinaux, les lymphomes malins et la leucémie . Le chlorure de nimustine agit en alkylant et en réticulant l'ADN, ce qui conduit à la fragmentation de l'ADN et à l'inhibition de la synthèse protéique, entraînant finalement la mort cellulaire .

Mécanisme D'action

Target of Action

Nimustine hydrochloride, also known as ACNU, is a nitrosourea alkylating agent . Its primary targets are the DNA molecules within cells . It interacts with DNA, leading to DNA alkylation and cross-linking .

Mode of Action

This compound acts by alkylating and cross-linking the strands of DNA, which interferes with the normal function of DNA . This interaction results in DNA damage, specifically causing DNA cross-linking and double-stranded DNA breaks . This compound may also downregulate the expression of DNA ligase IV , an enzyme that plays a crucial role in the repair of double-strand breaks in DNA.

Analyse Biochimique

Biochemical Properties

Nimustine hydrochloride plays a significant role in biochemical reactions by alkylating and crosslinking DNA. This compound interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with DNA itself, where this compound forms covalent bonds with the DNA strands, leading to DNA fragmentation and inhibition of protein synthesis . Additionally, this compound has been shown to interact with enzymes involved in DNA repair mechanisms, further enhancing its cytotoxic effects .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. In cancer cells, it induces DNA damage, leading to cell cycle arrest and apoptosis. This compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism . For instance, this compound has been observed to inhibit the secretion of transforming growth factor-β1 (TGF-β1) and reduce the expression of Fas, a cell surface receptor involved in apoptosis . These effects contribute to the compound’s ability to suppress tumor growth and promote cancer cell death.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to alkylate DNA, forming O6-chloroethylguanine adducts as a minor DNA lesion . This alkylation leads to the formation of DNA inter-strand cross-links, which block DNA replication and transcription, ultimately resulting in cell death . This compound also induces double-stranded DNA breaks, further contributing to its cytotoxic effects . The compound’s interaction with DNA is primarily driven by hydrophobic interactions within the DNA major groove pocket .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability and retains its cytotoxic effects for extended periods. Studies have shown that this compound remains active at the delivery site for over 24 hours, allowing for sustained therapeutic effects . Long-term effects observed in in vitro and in vivo studies include persistent DNA damage, inhibition of cell proliferation, and induction of apoptosis . These temporal effects highlight the compound’s potential for prolonged anti-tumor activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including bone marrow suppression and gastrointestinal toxicity . Threshold effects observed in these studies indicate that careful dosage optimization is crucial to maximize therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic degradation . The compound interacts with various enzymes, including cytochrome P450 enzymes, which play a role in its biotransformation . These metabolic pathways influence the compound’s pharmacokinetics and contribute to its overall therapeutic effects. Additionally, this compound’s metabolism can affect metabolic flux and alter metabolite levels within the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound can cross the blood-brain barrier, allowing it to reach brain tumors effectively . Within cells, this compound interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation in specific tissues contribute to its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound primarily localizes to the nucleus, where it interacts with DNA and exerts its cytotoxic effects . This compound’s targeting signals and post-translational modifications direct it to specific compartments within the cell, enhancing its ability to induce DNA damage and inhibit cell proliferation . This subcellular localization is essential for the compound’s effectiveness in treating brain tumors.

Méthodes De Préparation

Voies de Synthèse et Conditions Réactionnelles : Le chlorure de nimustine est synthétisé par un procédé chimique en plusieurs étapes. La synthèse implique généralement la réaction de la 1-(2-chloroéthyl)-3-cyclohexyl-1-nitrosourée avec le 4-amino-2-méthyl-5-pyrimidineméthanol dans des conditions contrôlées pour former le composé souhaité . Les conditions réactionnelles comprennent souvent des températures, des solvants et des catalyseurs spécifiques pour garantir un rendement élevé et une pureté optimale.

Méthodes de Production Industrielle : La production industrielle du chlorure de nimustine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la cohérence et la sécurité du produit final. Le composé est généralement produit dans des installations spécialisées équipées pour manipuler des produits chimiques dangereux et maintenir des normes élevées de propreté et de sécurité .

Analyse Des Réactions Chimiques

Types de Réactions : Le chlorure de nimustine subit plusieurs types de réactions chimiques, notamment :

Alkylation : Il peut alkyler l'ADN, ce qui conduit à la réticulation et à la fragmentation.

Hydrolyse : Le composé peut s'hydrolyser dans certaines conditions, affectant sa stabilité et son activité.

Oxydation et Réduction : Ces réactions peuvent modifier la structure du composé et influencer ses propriétés pharmacologiques.

Réactifs et Conditions Courants :

Alkylation : Implique généralement l'utilisation d'agents alkylants à pH et température contrôlés.

Hydrolyse : Se produit souvent dans des solutions aqueuses, influencée par le pH et la température.

Oxydation et Réduction : Ces réactions peuvent nécessiter des agents oxydants ou réducteurs spécifiques et des conditions environnementales contrôlées.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent divers adduits et fragments d'ADN, qui sont essentiels pour l'activité antinéoplasique du composé .

4. Applications de la Recherche Scientifique

Le chlorure de nimustine a une large gamme d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : Utilisé comme composé modèle pour étudier les réactions d'alkylation et les interactions avec l'ADN.

Biologie : Employé dans la recherche sur les mécanismes de dommages et de réparation de l'ADN.

Médecine : Etudié de manière approfondie pour son potentiel thérapeutique dans le traitement de divers cancers.

Industrie : Utilisé dans le développement de nouveaux médicaments et formulations antinéoplasiques.

5. Mécanisme d'Action

Le chlorure de nimustine exerce ses effets principalement par l'alkylation et la réticulation de l'ADN. Ce processus conduit à la formation d'adduits d'ADN, qui interfèrent avec la réplication et la transcription de l'ADN. Le composé cible les cellules cancéreuses à division rapide, provoquant la fragmentation de l'ADN et inhibant la synthèse protéique, conduisant finalement à la mort cellulaire . Les voies moléculaires impliquées comprennent l'activation des mécanismes de réponse aux dommages de l'ADN et l'apoptose .

Applications De Recherche Scientifique

Nimustine hydrochloride has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound to study alkylation reactions and DNA interactions.

Biology: Employed in research on DNA damage and repair mechanisms.

Medicine: Extensively studied for its therapeutic potential in treating various cancers.

Industry: Utilized in the development of new antineoplastic drugs and formulations.

Comparaison Avec Des Composés Similaires

Le chlorure de nimustine fait partie de la classe des composés de la nitrosourée, qui comprend d'autres agents similaires tels que la carmustine, la lomustine et la fotemustine. Comparé à ces composés, le chlorure de nimustine est unique en raison de ses propriétés alkylantes spécifiques et de sa capacité à traverser la barrière hémato-encéphalique, le rendant particulièrement efficace contre les tumeurs cérébrales . D'autres composés similaires comprennent :

Carmustine : Une autre nitrosourée présentant des propriétés alkylantes de l'ADN similaires, mais une pharmacocinétique différente.

Lomustine : Connue pour son utilisation dans le traitement des tumeurs cérébrales et du lymphome de Hodgkin.

Fotemustine : Principalement utilisé dans le traitement du mélanome métastatique et des métastases cérébrales.

Le chlorure de nimustine se démarque par sa structure chimique spécifique et son large spectre d'activité antinéoplasique, ce qui en fait un composé précieux en chimiothérapie .

Propriétés

IUPAC Name |

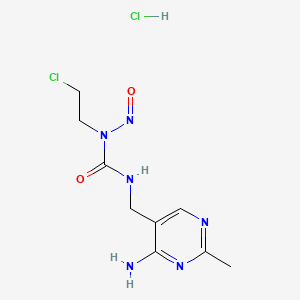

3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-1-(2-chloroethyl)-1-nitrosourea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN6O2.ClH/c1-6-12-4-7(8(11)14-6)5-13-9(17)16(15-18)3-2-10;/h4H,2-3,5H2,1H3,(H,13,17)(H2,11,12,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMKNHGAPDCYLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CNC(=O)N(CCCl)N=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80204185 | |

| Record name | Nimustine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55661-38-6, 52208-23-8 | |

| Record name | Urea, N′-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-N-(2-chloroethyl)-N-nitroso-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55661-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nimustine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055661386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nimustine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nimustine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nimustine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nimustine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIMUSTINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFR965WKBU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Nimustine hydrochloride exert its anticancer effects?

A1: [] this compound is a prodrug of chloroethylnitrosourea (CENU). It acts as an alkylating agent, primarily targeting DNA. [, , ] ACNU forms chloroethyl adducts with DNA bases, leading to DNA crosslinking and strand breaks. [, ] This disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis in tumor cells. [, , ]

Q2: Does this compound specifically target tumor cells?

A2: While ACNU primarily targets rapidly dividing cells, including tumor cells, it can also affect other rapidly dividing cells in the body, such as those in the bone marrow, leading to side effects like myelosuppression. [, , , , ]

Q3: What is the role of neural crest cells in ACNU-induced teratogenicity?

A3: Studies in chick embryos demonstrate that ACNU induces persistent truncus arteriosus, a severe cardiovascular anomaly. [] This effect is linked to the death of neural crest cells, which play a crucial role in cardiovascular development. [] ACNU appears to interfere with neural crest cell survival, ultimately disrupting normal heart formation. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C9H14ClN6O2+·Cl-. Its molecular weight is 303.17 g/mol. []

Q5: What spectroscopic data is available for this compound?

A5: The crystal structure of this compound has been determined using X-ray powder diffraction. [] Additionally, solid-state NMR spectroscopy has been employed to confirm the protonation site within the molecule. []

Q6: Is there information available about the material compatibility of ACNU?

A6: The provided research papers primarily focus on the biological activity and clinical applications of ACNU. Information regarding its material compatibility is limited.

Q7: Does this compound exhibit any catalytic properties?

A7: this compound primarily functions as an alkylating agent, specifically targeting DNA. There is no evidence suggesting any catalytic properties for this compound.

Q8: Have any computational studies been conducted on this compound?

A8: While computational methods are valuable for drug discovery and development, the provided research papers predominantly focus on experimental investigations of ACNU. Information regarding specific computational studies is limited.

Q9: How does the structure of this compound contribute to its activity?

A9: The chloroethyl group in ACNU's structure is crucial for its alkylating activity. [, , ] This group allows ACNU to form covalent bonds with DNA, leading to the formation of DNA adducts and ultimately cell death. [, , ] Modifications to this group are likely to influence its anticancer activity.

Q10: What are the SHE regulations regarding the handling and disposal of ACNU?

A10: Specific SHE regulations regarding ACNU are not extensively discussed in the provided research papers. As a potent cytotoxic agent, appropriate safety protocols for handling and disposal should be followed in accordance with relevant guidelines and regulations.

Q11: What is the pharmacokinetic profile of this compound?

A11: ACNU is typically administered intravenously, and it is rapidly metabolized and excreted. [] Following intravenous administration, ACNU demonstrates a short half-life, with most of the drug being eliminated within 3 hours. [] This rapid clearance necessitates careful dose optimization for therapeutic efficacy.

Q12: How is the distribution of ACNU within the brain monitored during CED?

A12: During convection-enhanced delivery (CED), real-time monitoring of ACNU distribution in the brain is achieved by co-infusing it with gadodiamide, a contrast agent detectable by magnetic resonance imaging (MRI). [] This technique allows for precise visualization of drug delivery, ensuring targeted treatment while minimizing exposure to surrounding healthy brain tissue. []

Q13: What cell lines have been used to study the in vitro efficacy of ACNU?

A13: ACNU's efficacy has been evaluated in vitro using various human cancer cell lines, including:

Q14: What animal models have been employed to study ACNU's in vivo efficacy?

A14: Researchers have utilized several animal models to investigate ACNU's in vivo efficacy, including:

- Mice bearing solid FM3A tumors []

- Rats with meningeal carcinomatosis induced by Walker 256 carcinosarcoma []

- Mice with radiation-induced lung injury []

- Chick embryos for studying teratogenicity []

- Non-human primates for evaluating CED safety and feasibility []

Q15: What are the findings from clinical trials on this compound?

A15: Clinical trials indicate that ACNU, often in combination with radiotherapy and other chemotherapeutic agents, demonstrates efficacy against various cancers, including:

- Glioblastoma [, , , , ]

- Anaplastic astrocytoma [, ]

- Brainstem glioma [, , ]

- Spinal cord high-grade glioma [, ]

- Malignant melanoma [, , , , , ]

Q16: What are the main toxicities associated with this compound treatment?

A16: Myelosuppression, characterized by a decrease in blood cell counts, is a significant dose-limiting toxicity of ACNU. [, , , , , ] Other reported side effects include nausea, vomiting, and pulmonary complications. [, , , ]

Q17: What is convection-enhanced delivery (CED), and how is it used with ACNU?

A17: CED is a drug delivery technique that utilizes a pressure gradient to deliver therapeutic agents directly into the brain parenchyma, bypassing the blood-brain barrier. [, , , , , ] This method enhances drug distribution within the brain tumor and minimizes systemic exposure. [, , , , , ] CED of ACNU has shown promise in treating gliomas, particularly those located in the brainstem and spinal cord, where conventional delivery methods are challenging. [, , , , , ]

Q18: Are there other drug delivery strategies being explored for ACNU?

A18: Research highlights the use of Lipiodol, an oil-based medium, for formulating ACNU into a suspension for local administration. [] This approach aims to achieve targeted drug delivery and improve therapeutic outcomes. []

Q19: Are there any known biomarkers to predict ACNU efficacy or toxicity?

A19: While identifying biomarkers predictive of ACNU efficacy and toxicity is crucial, the provided research papers primarily focus on ACNU's mechanism of action, preclinical evaluation, and clinical applications. Information regarding specific biomarkers is limited.

Q20: How is this compound quantified in biological samples?

A20: High-performance liquid chromatography (HPLC) is a commonly employed technique for quantifying ACNU concentrations in biological samples, such as mouse brain homogenates. [] This method enables researchers to study ACNU's pharmacokinetics and distribution. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.